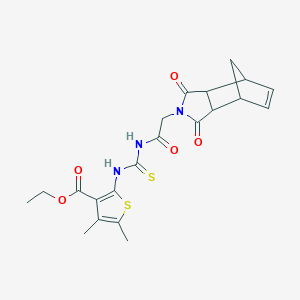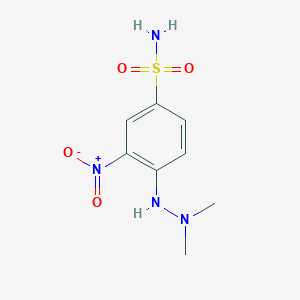![molecular formula C16H15N3S B381694 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine CAS No. 378196-88-4](/img/structure/B381694.png)
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine is a heterocyclic compound that features a thienopyrimidine core with a phenyl group and a pyrrolidinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2-methylthio-pyrimidine with a suitable thiophene derivative under microwave irradiation . The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro or methylthio positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Mecanismo De Acción
The mechanism of action of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Another pyrrolidine derivative with potential therapeutic applications.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: A related pyrimidine compound with antitumor activity.
Uniqueness
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thienopyrimidine core with phenyl and pyrrolidinyl groups makes it a versatile scaffold for drug discovery and development.
Propiedades
IUPAC Name |
6-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)14-10-13-15(19-8-4-5-9-19)17-11-18-16(13)20-14/h1-3,6-7,10-11H,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBQBDMOHFCFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-chlorophenyl)-4-{[1-(3,4-dichlorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B381611.png)
![N-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381613.png)
![N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methoxyphenyl)methanimine](/img/structure/B381614.png)
![1-Ethyl-3-[[2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B381615.png)
![4-{[1-(4-chlorophenyl)ethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381617.png)
![4-{[1-(3,4-dichlorophenyl)ethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381618.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B381619.png)
![N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine](/img/structure/B381621.png)
![2-[2-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B381625.png)
![4-(9H-fluoren-9-yl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381626.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(3-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B381628.png)
![(4E)-5-amino-2-phenyl-4-[2-(2,4,6-trichlorophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B381629.png)


